molecular formula C13H9ClF3NO2S B12221647 4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide

4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B12221647
M. Wt: 335.73 g/mol
InChI Key: MCMINUKCIHUPJU-UHFFFAOYSA-N
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Description

4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, difluoromethyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The introduction of the chloro, difluoromethyl, and fluorophenyl groups can be achieved through various organic reactions such as halogenation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with parameters like temperature, pressure, and solvent choice being critical for optimal results.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and agrochemical applications.

Scientific Research Applications

4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(trifluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide
  • 4-chloro-N-(difluoromethyl)-N-(3-fluorophenyl)benzenesulfonamide
  • 4-chloro-N-(difluoromethyl)-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications. Additionally, the fluorophenyl group contributes to its stability and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

IUPAC Name

4-chloro-N-(difluoromethyl)-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO2S/c14-9-1-7-12(8-2-9)21(19,20)18(13(16)17)11-5-3-10(15)4-6-11/h1-8,13H

InChI Key

MCMINUKCIHUPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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